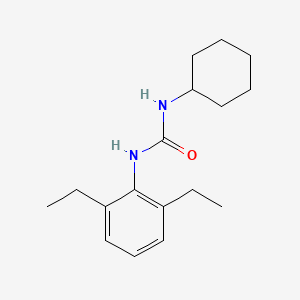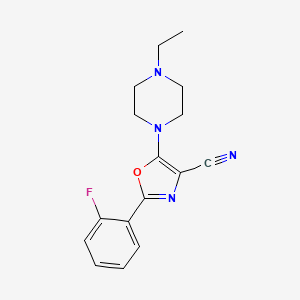
N-cyclohexyl-N'-(2,6-diethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2,6-diethylphenyl)urea, also known as CDU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CDU belongs to the class of urea derivatives and is known to have a unique mechanism of action that can be used to target specific biological pathways.
Mecanismo De Acción
N-cyclohexyl-N'-(2,6-diethylphenyl)urea's mechanism of action is not fully understood, but it is believed to act on specific ion channels in the nervous system, leading to the modulation of neuronal excitability. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and cytokines. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has also been shown to reduce the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to enhance the activity of GABAergic neurons, which are involved in the inhibition of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific biological pathways. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have a low toxicity profile and can be easily synthesized in the lab. However, N-cyclohexyl-N'-(2,6-diethylphenyl)urea's limitations include its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for N-cyclohexyl-N'-(2,6-diethylphenyl)urea research, including the investigation of its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea's potential for use in combination therapies with other drugs should be explored. Additionally, the development of novel N-cyclohexyl-N'-(2,6-diethylphenyl)urea derivatives with improved pharmacological properties should be pursued.
Métodos De Síntesis
N-cyclohexyl-N'-(2,6-diethylphenyl)urea can be synthesized using several methods, including the reaction of cyclohexylisocyanate with 2,6-diethylphenylamine in the presence of a base catalyst. The resulting product is purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been extensively studied for its potential therapeutic properties, including its ability to modulate the activity of various biological pathways. N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Moreover, N-cyclohexyl-N'-(2,6-diethylphenyl)urea has been investigated for its potential use in treating various diseases, including multiple sclerosis, neuropathic pain, and epilepsy.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2,6-diethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h8-10,15H,3-7,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPNQOWJXBCTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,6-diethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)

![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)


![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)
![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)
![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
